Superior Functional Impact of 3,3-Difluoropiperidine Scaffold on Agonist Potency Compared to Non-Fluorinated Analog
The incorporation of a 3,3-difluoropiperidine scaffold, a core component of the target compound, has been shown to significantly enhance the potency of an apelin receptor agonist. In a direct comparison, the addition of this fluorinated moiety improved the agonist's half-maximal effective concentration (EC50) from 162 nM to 6.5 nM . This represents a ~25-fold improvement in potency.
| Evidence Dimension | Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | 162 nM (Non-fluorinated version of the same agonist) |
| Quantified Difference | ~25-fold improvement |
| Conditions | Functional assay for the apelin receptor |
Why This Matters
This data provides a quantifiable benchmark for the 3,3-difluoropiperidine scaffold's ability to enhance target engagement, a key metric in hit-to-lead optimization and rational drug design.
